1,1-Dimethyl-3-quinolin-3-ylurea
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Overview
Description
1,1-Dimethyl-3-quinolin-3-ylurea is a specialized chemical compound that has garnered attention in various chemical research and industrial applications. Its unique structure, comprising a quinoline ring attached to a urea backbone modified by methyl groups, allows it to exhibit distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-quinolin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of quinoline derivatives with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-quinolin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dimethyl-3-quinolin-3-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 1,1-Dimethyl-3-quinolin-3-ylurea but without the urea modification.
Isoquinoline: An isomer of quinoline with a different arrangement of the nitrogen atom in the ring.
1,3-Dimethyl-1,3-diphenylurea: A compound with a similar urea backbone but different aromatic substituents.
Uniqueness
This compound is unique due to its combined quinoline and urea structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,1-dimethyl-3-quinolin-3-ylurea |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12(16)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3,(H,14,16) |
InChI Key |
WQCIBVHCNRYPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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